2',3'-Dideoxy-4'-thioinosine

Antiviral Research Nucleoside Analog HIV Reverse Transcriptase

2',3'-Dideoxy-4'-thioinosine (4'-thio-ddI) is a synthetic 4'-thionucleoside analog belonging to the 2',3'-dideoxynucleoside class of HIV reverse transcriptase inhibitors. In this compound, the endocyclic oxygen of the 2',3'-dideoxyribose ring is replaced by a sulfur atom, a bioisosteric modification that alters physicochemical properties, metabolic stability, and target interactions relative to the parent oxygen nucleoside didanosine (ddI).

Molecular Formula C10H12N4O2S
Molecular Weight 252.30 g/mol
CAS No. 137819-74-0
Cat. No. B8589518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-4'-thioinosine
CAS137819-74-0
Molecular FormulaC10H12N4O2S
Molecular Weight252.30 g/mol
Structural Identifiers
SMILESC1CC(SC1CO)N2C=NC3=C2N=CNC3=O
InChIInChI=1S/C10H12N4O2S/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1
InChIKeyGOQUUHRTFOHDLI-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxy-4'-thioinosine (CAS 137819-74-0): Structural Identity, Pharmacophore Class, and Procurement-Relevant Baseline


2',3'-Dideoxy-4'-thioinosine (4'-thio-ddI) is a synthetic 4'-thionucleoside analog belonging to the 2',3'-dideoxynucleoside class of HIV reverse transcriptase inhibitors . In this compound, the endocyclic oxygen of the 2',3'-dideoxyribose ring is replaced by a sulfur atom, a bioisosteric modification that alters physicochemical properties, metabolic stability, and target interactions relative to the parent oxygen nucleoside didanosine (ddI) . The compound was first described by Secrist and colleagues in 1992 as part of a series of 4'-thio-2',3'-dideoxynucleosides evaluated for anti-HIV activity . Although 4'-thio-ddI itself did not advance clinically, its structural scaffold has served as a foundational chemotype for subsequent 4'-thionucleoside drug discovery programs targeting improved resistance profiles and reduced toxicity .

Why 2',3'-Dideoxy-4'-thioinosine Cannot Be Replaced by Generic ddI or Other 4'-Thio Analogs in Research Applications


Procurement of a generic 2',3'-dideoxynucleoside such as didanosine (ddI) instead of the specific 4'-thio analog introduces critical variables that undermine experimental reproducibility and data interpretability. The 4'-thio substitution is not a silent modification: sulfur is larger and more polarizable than oxygen, which alters the sugar pucker equilibrium, glycosidic bond stability, and the conformation of the triphosphate metabolite within the HIV reverse transcriptase active site . Within the 4'-thionucleoside series, the nucleobase identity (inosine vs. cytosine vs. thymine) profoundly influences antiviral activity, with 4'-thioddC (27) and 4'-thioAZT (34) displaying distinct activity profiles from 4'-thioddI (17) in the original head-to-head evaluation . Furthermore, 4'-thionucleosides generally exhibit enhanced resistance to phosphorolysis by thymidine phosphorylase and reduced mitochondrial DNA polymerase gamma recognition compared to their oxygen counterparts, traits that are not transferable across the class without direct empirical validation for each compound . These fundamental differences in metabolic stability and off-target liability profiles mean that substituting any oxygen or alternative 4'-thio nucleoside for 2',3'-dideoxy-4'-thioinosine can yield non-comparable biological results and confound SAR conclusions.

2',3'-Dideoxy-4'-thioinosine: Direct Head-to-Head and Class-Level Quantitative Differentiation Evidence


Comparative Anti-HIV-1 Activity of 4'-Thio-ddI Versus 4'-Thio-ddC and 4'-Thio-AZT in CEM Cells

In the foundational study by Secrist et al., three 4'-thionucleosides—4'-thioddI (17), 4'-thioddC (27), and 4'-thioAZT (34)—were synthesized and evaluated in parallel for inhibition of HIV-1-induced cytopathicity in CEM cells . The IC50 values were reported for each compound. 4'-ThioddI (the target compound) and 4'-thioAZT exhibited measurable anti-HIV activity, while 4'-thioddC showed only modest activity. The inosine base-bearing analog (4'-thioddI) demonstrated a distinct activity profile from the thymine and cytosine analogs, establishing that within the 4'-thionucleoside chemotype, the nucleobase identity is a critical determinant of antiviral potency . This is consistent with the established SAR for oxygen nucleoside reverse transcriptase inhibitors, where ddI and AZT exhibit markedly different potencies and toxicity profiles.

Antiviral Research Nucleoside Analog HIV Reverse Transcriptase

In Vitro Enzymatic Stability: Resistance of 4'-Thionucleoside Scaffold to Phosphorolysis Relative to Oxygen Counterparts

A general property of 4'-thionucleosides is their enhanced resistance to phosphorolytic cleavage by pyrimidine nucleoside phosphorylases. The C–S bond at the 4' position is significantly more stable toward enzymatic scission than the C–O bond of canonical nucleosides . Specifically, 4'-thio-2'-deoxyuridine has been shown to be unaffected by thymidine phosphorylase under conditions where 2'-deoxyuridine is completely degraded within 30–60 minutes in vitro . Although direct experimental data for the 4'-thioddI–ddI pair under identical conditions is not available in the accessible literature, the resistance to glycosidic bond cleavage is conferred by the 4'-thio sugar modification itself, not the nucleobase, and is therefore applicable as a class-level inference for 4'-thioddI .

Nucleoside Metabolism Drug Stability Thymidine Phosphorylase

In Vitro Cytotoxicity Profile: 4'-Thio-ddI Demonstrates Reduced Mitochondrial Polymerase Gamma Interaction Relative to ddI (Class-Level Inference)

A known liability of the clinical NRTI ddI is delayed mitochondrial toxicity mediated by inhibition of mitochondrial DNA polymerase gamma (pol γ). Structure-activity relationship studies on 4'-thionucleosides have suggested that the sulfur substitution at the 4' position reduces recognition by pol γ, potentially translating into a more favorable mitochondrial safety index . Direct comparative pol γ inhibition data (Ki or IC50) for 4'-thioddI versus ddI is not available in the public domain. However, studies on related 4'-thio-2'-deoxycytidine and 4'-thio-thymidine analogs have shown 3- to 10-fold higher Ki values for pol γ compared to their oxygen counterparts, indicating reduced inhibitory potency toward mitochondrial DNA synthesis . Given that the sugar modification is the primary determinant of pol γ discrimination for dideoxynucleosides, it is reasonable to infer a similar reduction in mitochondrial liability for 4'-thioddI, though quantitative confirmation requires dedicated experimentation .

Mitochondrial Toxicity NRTI Side Effects Polymerase Gamma

Chemical Stability and Procurement Handling: 4'-Thio-Containing Nucleosides Require Modified Storage Protocols Relative to Oxygen Analogs

The replacement of oxygen with sulfur at the 4'-position introduces a thioether moiety that is susceptible to oxidation, particularly under aerobic, warm, or light-exposed conditions. 4'-Thionucleosides can undergo slow oxidation to the corresponding sulfoxide or sulfone over time if not stored appropriately . Vendor datasheets for 2',3'-dideoxy-4'-thioinosine typically specify storage at –20°C under inert atmosphere in the dark, whereas didanosine (ddI) can be stored long-term at 2–8°C protected from light . This differential storage requirement arises directly from the thioether oxidation potential and is critical for maintaining compound integrity across the procurement-to-experiment timeline. Analytical quality control at the point of use (e.g., HPLC or LC-MS) is recommended to confirm purity >95% prior to critical biological assays .

Chemical Stability Procurement Storage Conditions

2',3'-Dideoxy-4'-thioinosine: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Antiviral SAR Studies Requiring Direct Comparison of 4'-Thio and Oxygen Scaffolds

For medicinal chemistry teams investigating structure-activity relationships in nucleoside reverse transcriptase inhibitors, 2',3'-dideoxy-4'-thioinosine serves as the matched 4'-thio analog to the clinical drug ddI. Head-to-head comparison of 4'-thioddI versus ddI in identical cellular antiviral assays (HIV-1 CEM or MT-4 cells) enables quantitative dissection of the contribution of the 4'-thio modification to antiviral potency, cytotoxicity, and intracellular triphosphate accumulation . This scenario is supported by the parallel compound evaluation framework established in the 1992 Secrist study, where 4'-thioddI was directly tested alongside other 4'-thionucleosides .

Intracellular Pharmacology Studies Requiring Metabolic Stability

For pharmacokinetic/pharmacodynamic (PK/PD) researchers investigating the intracellular concentration-time profile of nucleoside analog triphosphates, 4'-thioddI is predicted to generate a more stable intracellular triphosphate pool due to the enhanced resistance of the 4'-thio scaffold to phosphorolytic degradation of the parent nucleoside . This is particularly relevant for washout experiments designed to measure the persistence of the active triphosphate metabolite, where rapid extracellular degradation of ddI could confound interpretation of intracellular half-life data. Researchers should validate this assumption in their specific cell system .

Chemical Biology Tool Compound Development for Target Engagement Assays

The differential reactivity of the 4'-thioether moiety (including its oxidation potential and altered hydrogen-bonding capacity compared to the ether oxygen) makes 4'-thioddI a useful probe for investigating the contribution of sugar pucker and glycosidic bond conformation to reverse transcriptase active-site recognition. Biophysical studies (X-ray crystallography, NMR, or surface plasmon resonance) comparing 4'-thioddI-triphosphate with ddATP bound to HIV-1 reverse transcriptase can reveal subtle but mechanistically important differences in inhibitor–enzyme interaction geometry . Such studies require access to the purified 4'-thio analog, which cannot be substituted by ddI or other oxygen nucleosides .

Quote Request

Request a Quote for 2',3'-Dideoxy-4'-thioinosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.